2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with malonic acid equivalents under acidic conditions . The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline intermediate . The sulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .
Scientific Research Applications
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share the quinoline core but differ in their substituents and biological activities.
Fluorinated Pyridines: Similar in having fluorine atoms, but differ in their core structures and reactivity.
Indole Derivatives: These compounds have a similar bicyclic structure but differ in their nitrogen-containing rings and biological properties.
Uniqueness
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as a bioactive compound .
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-26-18-8-7-15(21)12-19(18)28(24,25)23-11-10-16(13-23)27-20-9-6-14-4-2-3-5-17(14)22-20/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIVINMHFYMCQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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